![molecular formula C7H8N2O3 B2965393 7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid CAS No. 1239844-56-4](/img/structure/B2965393.png)
7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
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Description
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is a white to yellow solid .
Synthesis Analysis
Oxazole derivatives, including “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied, with various synthetic protocols based on substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” includes a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The InChI code for this compound is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” are not available, oxazole derivatives are known to participate in a variety of reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a white to yellow solid . Its molecular weight is 168.15 , and its InChI code is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Scientific Research Applications
Antibacterial Activities
Research indicates that compounds with oxazole substituents, including structures similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, demonstrate significant antibacterial activities. For example, a study by Cooper, Klock, Chu, and Fernandes (1990) revealed that quinolones with oxazole substituents have greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Angiotensin II Receptor Antagonism
Shiota et al. (1999) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are potent in vitro angiotensin II antagonists. These compounds, related to the structure of 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, showed promise in the field of cardiovascular research (Shiota et al., 1999).
Inhibition of Carbonic Anhydrase Isoforms
A study by Sitaram et al. (2014) on novel heterocyclic compounds, including 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, highlighted their potential in inhibiting carbonic anhydrase isoforms. These compounds showed varying levels of inhibition against different human isoforms of carbonic anhydrases, indicating potential applications in cancer and glaucoma treatments (Sitaram et al., 2014).
Synthesis and Transformations
The synthesis and transformations of derivatives of oxazole carboxylic acids, including compounds similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, are an area of active research. Prokopenko et al. (2010) synthesized various functional derivatives of these compounds, showing the versatility and potential applications in the field of organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyrazole derivatives, structurally similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, as corrosion inhibitors. Their study demonstrated significant inhibition efficiency for mild steel in acidic solutions, suggesting potential applications in industrial corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
properties
IUPAC Name |
7-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(10)11)8-9-2-3-12-6(4)9/h2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLBHAVNAKZPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCO2)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid |
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